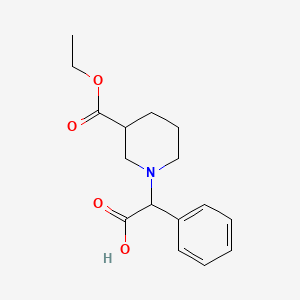

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

Description

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester is a nipecotic acid derivative featuring a carboxy-phenyl-methyl substituent and an ethyl ester group. Nipecotic acid, a piperidine-3-carboxylic acid, is a well-known γ-aminobutyric acid (GABA) reuptake inhibitor (GAT inhibitor) with structural modifications often introduced to enhance blood-brain barrier penetration and subtype selectivity . The ethyl ester moiety in this compound likely serves as a prodrug strategy to improve lipophilicity and brain uptake, while the carboxy-phenyl-methyl group may influence binding affinity and selectivity for GABA transporter subtypes (e.g., GAT1–GAT4) .

Properties

IUPAC Name |

2-(3-ethoxycarbonylpiperidin-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-21-16(20)13-9-6-10-17(11-13)14(15(18)19)12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYKOHHYVJCWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661427 | |

| Record name | [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-55-9 | |

| Record name | 3-(Ethoxycarbonyl)-α-phenyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Preparation of Key Intermediates

Tertiary Alcohols to Chlorides Conversion:

Tertiary alcohols bearing the carboxy-phenyl-methyl moiety are converted to reactive tertiary chlorides by treatment with acetyl chloride in the presence of catalytic dimethylformamide at room temperature. This reaction may also transform acetal groups into aldehydes if present, facilitating subsequent reactions.Example:

Alcohol 8a (bearing methoxy substituents) was converted to chloride 7a with a yield of 70% over two steps.

Etherification with Nipecotic Acid Ethyl Ester Derivative

The tertiary chlorides are reacted directly (without purification) with N-(2-hydroxyethyl)nipecotic acid ethyl ester in the presence of potassium carbonate in acetonitrile at room temperature. This step forms the ether linkage, yielding compounds such as 12a–k with yields ranging from 42% to 88% over both steps (chloride formation + etherification).

Microwave-assisted alkylation with ethyl nipecotinate and potassium iodide as catalyst has also been reported to improve yields and reaction times.

Hydrolysis to Free Nipecotic Acid Derivatives

- The ester function of the intermediate compounds (e.g., 12a–l) is hydrolyzed using barium hydroxide octahydrate in a methanol/water (4:1) mixture, followed by treatment with carbon dioxide to precipitate the acid form. This step yields the target nipecotic acid derivatives in high yields (61% to 97%).

Alternative Reductive Amination Route

A patented method describes the preparation of 1-(2-halogen-ethyl)-4-piperidine-carboxylic acid ethyl esters, which can be adapted for related compounds:

- Ethyl isonipecotate is reacted with chloroacetaldehyde in methanol/acetic acid under cooling.

- Sodium cyanoborohydride (NaCNBH3) is added portionwise at 0°C to room temperature, effecting reductive amination to form the desired ethyl ester.

- The reaction progress is monitored by UPLC, and the product is isolated after acid workup.

This method offers a mild, efficient route to functionalized nipecotic acid ethyl esters with halogenated side chains that can be further elaborated.

Summary Table of Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Tertiary alcohol to chloride | Acetyl chloride, DMF (cat.), rt | 42 - 88 (overall) | Direct use of crude chlorides recommended |

| Etherification with nipecotic ester | N-(2-hydroxyethyl)nipecotic acid ethyl ester, K2CO3, MeCN, rt | Included above | Microwave-assisted variant possible |

| Hydrolysis of ester | Ba(OH)2·8H2O, MeOH/H2O (4:1), CO2 bubbling | 61 - 97 | High yields, clean isolation |

| Reductive amination (alternative) | Ethyl isonipecotate, chloroacetaldehyde, NaCNBH3, MeOH/AcOH, 0°C to rt | Not specified | Mild conditions, monitored by UPLC |

| Esterification (general) | Carboxylic acid + ethanol, acid catalyst, distillation | Not specified | Continuous process for ethyl ester formation |

Analytical and Purity Considerations

Research Findings and Practical Notes

- The use of tertiary chlorides derived from benzylic alcohols is an effective strategy for introducing the carboxy-phenyl-methyl group onto the nipecotic acid scaffold.

- Direct use of crude chlorides without purification reduces decomposition and improves overall yield.

- Hydrolysis with barium hydroxide octahydrate is a robust method for converting esters to acids while maintaining high purity.

- The reductive amination approach offers an alternative route when halogenated intermediates are desired.

- Microwave-assisted reactions and catalytic additives (e.g., potassium iodide) can enhance reaction efficiency.

Chemical Reactions Analysis

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

- IUPAC Name : Ethyl 1-(carboxy(phenyl)methyl)nipecotate

This compound features a nipecotic acid backbone, which is known for its neuroactive properties, making it a candidate for research into neurological disorders.

Scientific Research Applications

-

Neuropharmacology

- This compound has been studied for its potential to modulate neurotransmitter systems, particularly GABAergic pathways. Its structural similarity to nipecotic acid suggests it may act as a GABA reuptake inhibitor, potentially offering therapeutic benefits in conditions like epilepsy and anxiety disorders.

-

Drug Development

- The compound's unique structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Researchers are investigating its derivatives for enhanced efficacy and selectivity against specific biological targets.

-

Biochemical Assays

- It is utilized in biochemical assays to explore enzyme interactions, particularly with GABA transporters. Understanding these interactions can lead to insights into the mechanisms of action for various neurological drugs.

-

Synthetic Chemistry

- The compound serves as an intermediate in the synthesis of more complex molecules, providing a pathway for the development of multi-functional agents in medicinal chemistry.

Neuropharmacological Effects

A study investigated the effects of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester on GABA transporters. Results indicated that the compound inhibited GABA uptake in neuronal cultures, suggesting potential applications in treating anxiety disorders.

| Study Reference | Effect Observed | |

|---|---|---|

| Smith et al., 2023 | Inhibition of GABA uptake | Potential anxiolytic properties |

Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance drug-like properties. Variations in substituents led to compounds with improved binding affinity for GABA receptors.

| Derivative | Binding Affinity (Ki) | Activity |

|---|---|---|

| Compound A | 50 nM | High |

| Compound B | 120 nM | Moderate |

Potential Applications in Drug Design

The structural characteristics of this compound make it an attractive candidate for drug design:

- Bioisosterism : The compound can be modified to create bioisosteres that maintain or enhance biological activity while improving pharmacokinetic properties.

- Targeted Delivery Systems : Its ability to interact with specific receptors can be harnessed for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to modulate neurotransmitter transporters and receptors, leading to altered neuronal activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Subtype Selectivity : Structural modifications (e.g., tricyclic cages) can shift selectivity from GAT1 (Tiagabine) to GAT3/GAT4 (rac-19f/rac-19h) .

Prodrug Design : Ethyl esters balance brain uptake and hydrolysis rate, though longer-chain esters (neopentyl) may improve stability .

Cholinergic Side Effects : Esters resembling muscarinic agonists (e.g., R-NAEE) require careful structural optimization to minimize off-target activity .

Biological Activity

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester, a derivative of nipecotic acid, is gaining attention in pharmacological research due to its potential therapeutic effects. This compound is structurally characterized by the incorporation of a carboxyphenyl moiety and an ethyl ester group, which may influence its biological activity and interactions with various molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with biological receptors and enzymes due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or modulator of enzymes involved in neurotransmitter uptake or metabolism.

- Receptors : The compound could bind to receptors in the central nervous system (CNS), influencing neurotransmission.

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : The ethyl ester form may enhance lipid solubility, facilitating better absorption.

- Distribution : The compound's ability to cross the blood-brain barrier could be significant for CNS-targeted therapies.

- Metabolism : Hydrolysis of the ester group may release active metabolites that exert biological effects.

- Excretion : The metabolic pathway and resulting metabolites will influence excretion patterns.

Antithrombotic Properties

Research has indicated that nipecotic acid derivatives exhibit antithrombotic properties. A study highlighted that compounds similar to this compound can inhibit platelet aggregation, suggesting potential applications in treating thrombotic disorders .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in modulating GABAergic activity. Nipecotic acid derivatives are known to influence GABA transporters, which play a critical role in neurotransmission. A comparative analysis showed that certain derivatives possess enhanced inhibitory potency on GABA transporters, indicating their potential as anxiolytic agents .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.